molecular formula C15H18N4O5S2 B2645777 Methyl 3-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)-4-methoxybenzoate CAS No. 2319722-48-8

Methyl 3-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)-4-methoxybenzoate

Cat. No.: B2645777
CAS No.: 2319722-48-8
M. Wt: 398.45
InChI Key: HDFRBFAUBBIBFZ-UHFFFAOYSA-N
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Description

Methyl 3-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)-4-methoxybenzoate is a complex organic compound that features a thiadiazole ring, a piperazine moiety, and a sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)-4-methoxybenzoate typically involves multiple steps. One common route starts with the preparation of the thiadiazole ring, which is then coupled with a piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process is often scaled up from laboratory conditions to industrial reactors, ensuring consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)-4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Methyl 3-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)-4-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its antimicrobial and anticancer properties, showing promise in preclinical studies.

Mechanism of Action

The mechanism of action of Methyl 3-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)-4-methoxybenzoate involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine moiety can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The sulfonyl group may contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)-4-methoxybenzoate is unique due to its combination of a thiadiazole ring, piperazine moiety, and sulfonyl group, which together confer a distinct set of chemical and biological properties. This combination enhances its potential as a versatile compound in medicinal chemistry .

Properties

IUPAC Name

methyl 4-methoxy-3-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5S2/c1-23-12-4-3-11(15(20)24-2)9-13(12)26(21,22)19-7-5-18(6-8-19)14-10-16-25-17-14/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFRBFAUBBIBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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